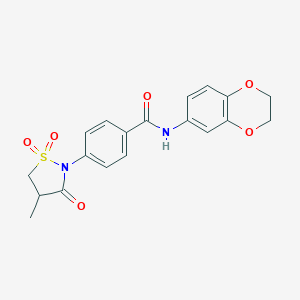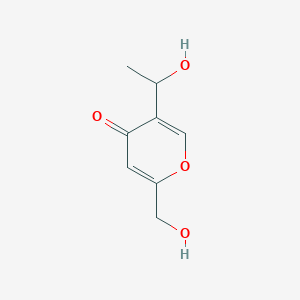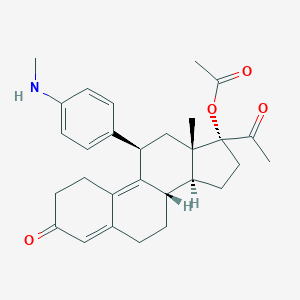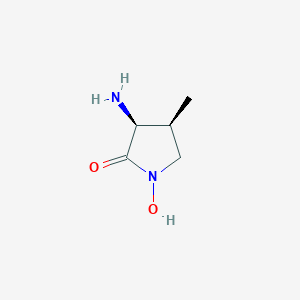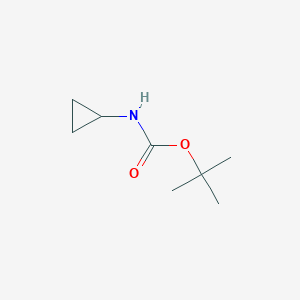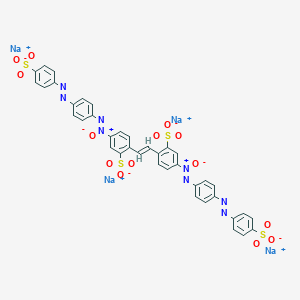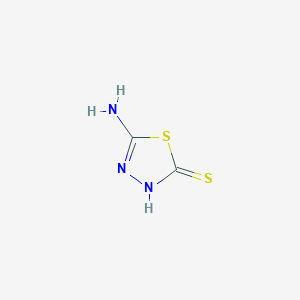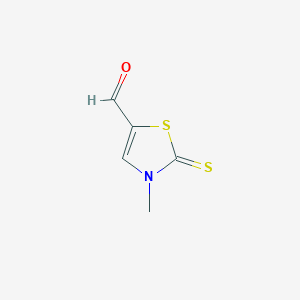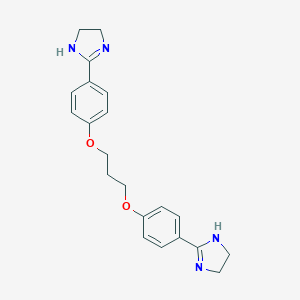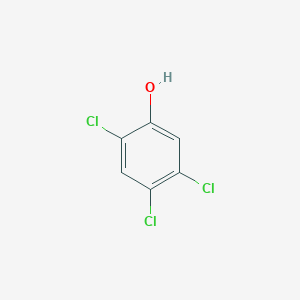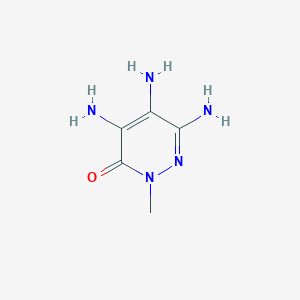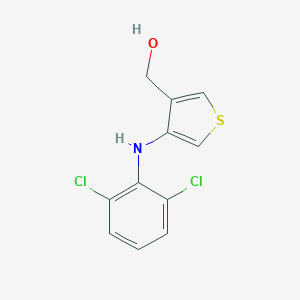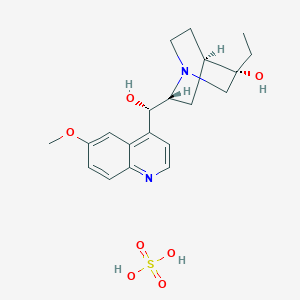
3-Hydroxy-10,11-dihydroquinidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-10,11-dihydroquinidine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is synthesized from quinine, which is a natural alkaloid found in the bark of the cinchona tree. The synthesis of 3-Hydroxy-10,11-dihydroquinidine involves the reduction of quinine to form the dihydroquinidine intermediate, which is subsequently hydroxylated to form the final product.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-10,11-dihydroquinidine is not yet fully understood. However, it is believed to work by blocking the sodium channels in cardiac cells, thereby preventing the influx of sodium ions and reducing the excitability of the heart.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Hydroxy-10,11-dihydroquinidine has a significant effect on the cardiac conduction system. It has been found to prolong the action potential duration and increase the effective refractory period, which results in a decrease in the heart rate. Additionally, it has also been shown to have a negative inotropic effect, which reduces the contractility of the heart.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Hydroxy-10,11-dihydroquinidine in lab experiments is its high potency and selectivity for cardiac sodium channels. This makes it an ideal candidate for studying the cardiac conduction system. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several potential future directions for the research on 3-Hydroxy-10,11-dihydroquinidine. One of the areas of interest is the development of more potent and selective analogs of this compound for the treatment of cardiac arrhythmias. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential applications in other areas of pharmacology.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-10,11-dihydroquinidine involves several steps. Firstly, quinine is reduced to form the dihydroquinidine intermediate using a reducing agent such as sodium borohydride. The dihydroquinidine intermediate is then hydroxylated using a strong oxidizing agent such as potassium permanganate to form 3-Hydroxy-10,11-dihydroquinidine.
Applications De Recherche Scientifique
3-Hydroxy-10,11-dihydroquinidine has been extensively studied for its potential applications in pharmacology. It has been found to possess antiarrhythmic properties, which makes it a potential candidate for the treatment of cardiac arrhythmias. Additionally, it has also been studied for its potential application as an antimalarial drug due to its structural similarity to quinine.
Propriétés
Numéro CAS |
130061-81-3 |
|---|---|
Nom du produit |
3-Hydroxy-10,11-dihydroquinidine |
Formule moléculaire |
C20H28N2O7S |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
(3S,4R,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol;sulfuric acid |
InChI |
InChI=1S/C20H26N2O3.H2O4S/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17;1-5(2,3)4/h4-6,8,11,13,18-19,23-24H,3,7,9-10,12H2,1-2H3;(H2,1,2,3,4)/t13-,18-,19+,20-;/m1./s1 |
Clé InChI |
MMCFRFNECGZXQH-APFZWMIBSA-N |
SMILES isomérique |
CC[C@]1(CN2CC[C@@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O |
SMILES |
CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O |
SMILES canonique |
CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O |
Synonymes |
3-hydroxy-10,11-dihydroquinidine LNC 834 LNC-834 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



